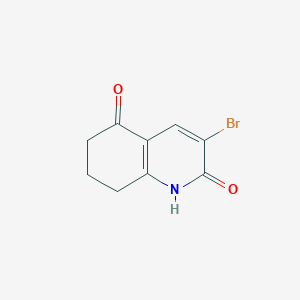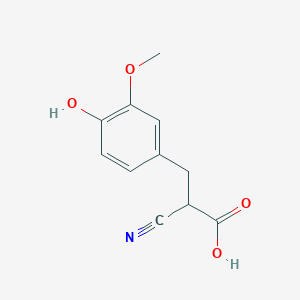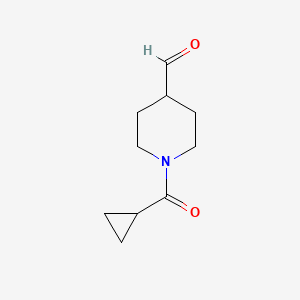![molecular formula C7H8N4 B3080192 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082428-27-0](/img/structure/B3080192.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Descripción general
Descripción
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Aplicaciones Científicas De Investigación
Organic Synthesis and Fine Organic Synthesis Industry
Triazole derivatives, including those related to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, are pivotal in fine organic synthesis. They serve as basic raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, finding applications in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmacological and Biological Applications
1,2,4-Triazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These compounds are explored for their potential in drug discovery and development, highlighting the significance of triazole chemistry in medicinal chemistry research (Verma et al., 2019).
Environmental and Agricultural Applications
In agriculture, triazole derivatives are used to produce plant protection products such as insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. These compounds contribute to the development of more effective and environmentally friendly agricultural practices (Nazarov et al., 2021).
Material Science and Catalysis
Triazole compounds are also integral in material science and catalysis. They play a role in the development of new materials with unique properties, such as optical sensors and advanced polymers, contributing to innovations in various technological applications (Jindal & Kaur, 2021).
Direcciones Futuras
The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could involve further exploration of its potential biochemical, clinical, and pharmaceutical applications. Triazolopyridine derivatives have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors can prevent the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, leading to the arrest of cell division and the potential induction of apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cancer cell lines .
Análisis Bioquímico
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The inhibition of these kinases by this compound leads to the suppression of tumor cell proliferation and angiogenesis. Additionally, this compound can bind to various proteins, altering their function and affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis . The modulation of signaling pathways, such as those involving c-Met and VEGFR-2, results in decreased cell proliferation and increased cell death. Furthermore, this compound can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active sites of kinases such as c-Met and VEGFR-2, this compound prevents their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic reactions, such as oxidation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in various compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic efficacy, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and protein function. The precise localization of this compound within cells determines its biological effects and therapeutic potential.
Propiedades
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMBAAKNRODXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)


![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)


![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
